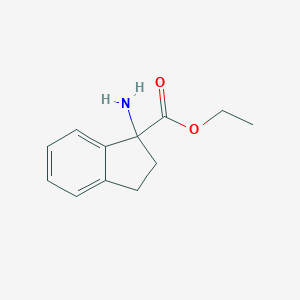
Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate
概要
説明
Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate is a chemical compound with the molecular formula C12H15NO2 . It has a molecular weight of 205.25 g/mol . The IUPAC name for this compound is ethyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a mixture of methyl ®-2-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-5-carboxylate and 4 M HCl in dioxane was stirred at 60 °C for 2 h . The reaction mixture was then concentrated to give the amine .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C12H15NO2/c1-2-15-12(14)9-3-5-10-8(7-9)4-6-11(10)13/h3,5,7,11H,2,4,6,13H2,1H3 . The compound has a topological polar surface area of 52.3 Ų .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 205.25 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The compound also has an exact mass of 205.110278721 g/mol and a monoisotopic mass of 205.110278721 g/mol .科学的研究の応用
Chemoenzymatic Synthesis of Amino Acid Enantiomers:
- Used in the kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates, showing high enantioselectivity with Candida antarctica lipase B (Li, Rantapaju, & Kanerva, 2011).
Synthesis of Heterocyclic Compounds:
- Involved in the synthesis of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).
- Utilized in Wessely oxidation and intramolecular Diels–Alder reactions for synthesizing coronafacic acid (Yates, Bhamare, Granger, & Macas, 1993).
Organic Synthesis and Catalysis:
- Acted as a 1,4-dipole synthon in phosphine-catalyzed annulation, forming highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).
- Involved in recyclization reactions, yielding complex heterocyclic structures (Shipilovskikh, Shipilovskikh, & Rubtsov, 2014).
Pharmaceutical and Medicinal Chemistry:
- Used in the synthesis of investigational pharmaceutical compounds, with a focus on polymorphic characterization (Vogt, Williams, Johnson, & Copley, 2013).
- Employed in the creation of peptidomimetic building blocks for introducing various functionalities (Anderluh, Marc, & Dolenc, 2005).
Material Science and Polymer Chemistry:
- Essential in the synthesis of benzofulvene derivatives for spontaneous thermoreversible polymerization, influencing polymer properties (Cappelli et al., 2007).
Synthesis of Bioactive Compounds:
- Facilitated the creation of spiro heterocyclic structures with potential antimicrobial and anti-inflammatory activities (Markosyan et al., 2020).
Analytical Methodology in Plant Physiology:
- Part of a methodology for analyzing metabolites and enzyme activities related to ethylene biosynthesis (Bulens et al., 2011).
将来の方向性
作用機序
Target of Action
Similar compounds, such as 2-amino-2,3-dihydro-1h-indene-5-carboxamide, have been found to interact with the discoidin domain receptor 1 (ddr1) .
Mode of Action
It’s worth noting that the amino group at the 2-position of the indene in similar compounds has been observed to form a hydrogen bond with the gatekeeper residue thr701 . This interaction could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
The compound has a predicted boiling point of 2977±400 °C, a predicted density of 1148±006 g/cm3, and a predicted pKa of 721±020 . These properties could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
Result of Action
Similar compounds have been found to inhibit ddr1 , suggesting that Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate may have similar inhibitory effects.
生化学分析
Biochemical Properties
Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling events .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell division . Additionally, this compound can modulate the expression of genes involved in cell survival and apoptosis, leading to changes in cell fate .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It can bind to specific proteins and enzymes, inhibiting or activating their activity. For instance, it has been shown to inhibit the activity of kinases by binding to their active sites, preventing them from phosphorylating their substrates . This inhibition can lead to changes in gene expression and cellular function. Additionally, this compound can modulate the activity of transcription factors, influencing the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For example, it has been observed that this compound can degrade over time, leading to a decrease in its inhibitory activity . Additionally, long-term exposure to this compound can result in changes in cellular metabolism and gene expression, affecting cell function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can exhibit significant inhibitory activity . For instance, high doses of this compound have been shown to inhibit the proliferation of cancer cells in animal models . At very high doses, the compound can exhibit toxic or adverse effects, such as inducing apoptosis or causing cellular damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound can inhibit the activity of enzymes involved in glycolysis, leading to changes in glucose metabolism . Additionally, this compound can modulate the activity of enzymes involved in lipid metabolism, affecting the levels of fatty acids and other lipids within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes by active transport mechanisms, allowing it to accumulate in specific cellular compartments . Additionally, this compound can bind to specific proteins within the cell, influencing its localization and distribution .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its activity . The compound can be targeted to specific organelles, such as the mitochondria or the nucleus, by post-translational modifications or targeting signals . This localization can influence the compound’s activity and function, allowing it to modulate specific cellular processes .
特性
IUPAC Name |
ethyl 1-amino-2,3-dihydroindene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-15-11(14)12(13)8-7-9-5-3-4-6-10(9)12/h3-6H,2,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJMPCLTXLHGKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B51884.png)
![5,7-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B51886.png)
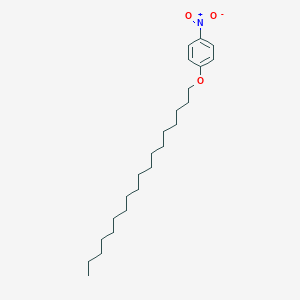
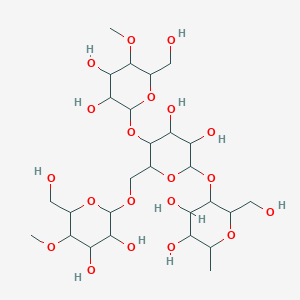

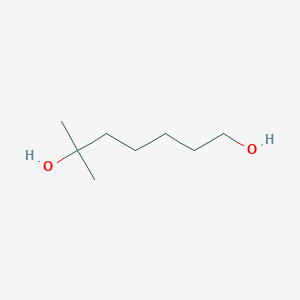

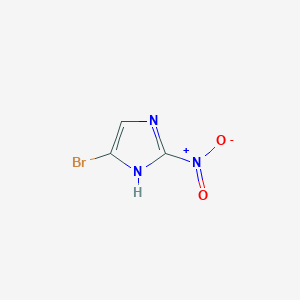


![Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B51911.png)